molecular formula C5H5Br2NO B6157306 1-(4,5-dibromofuran-2-yl)methanamine CAS No. 1247764-71-1

1-(4,5-dibromofuran-2-yl)methanamine

Cat. No.: B6157306
CAS No.: 1247764-71-1
M. Wt: 254.91 g/mol
InChI Key: WPKYNUYQJKQQJT-UHFFFAOYSA-N
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Description

1-(4,5-Dibromofuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two bromine atoms at positions 4 and 5, and an amine group attached to the methylene carbon at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dibromofuran-2-yl)methanamine typically involves the bromination of furan derivatives followed by amination. One common method includes the radical bromination of furan using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The resulting dibromofuran intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Mechanism of Action

The mechanism of action of 1-(4,5-dibromofuran-2-yl)methanamine involves its interaction with biological targets such as enzymes and receptors. The furan ring and bromine atoms contribute to its binding affinity and specificity. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity . Additionally, the compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison: 1-(4,5-Dibromofuran-2-yl)methanamine is unique due to the presence of two bromine atoms, which enhance its reactivity and binding properties compared to similar compounds with fewer or no bromine substitutions. The dibrominated structure also provides distinct electronic and steric effects, making it a valuable intermediate in synthetic chemistry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,5-dibromofuran-2-yl)methanamine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4,5-dibromofuran", "formaldehyde", "ammonia" ], "Reaction": [ { "Step 1": "4,5-dibromofuran is reacted with formaldehyde in the presence of a base catalyst to form 1-(4,5-dibromofuran-2-yl)methanol." }, { "Step 2": "1-(4,5-dibromofuran-2-yl)methanol is then reacted with ammonia in the presence of a reducing agent to form 1-(4,5-dibromofuran-2-yl)methanamine." } ] }

CAS No.

1247764-71-1

Molecular Formula

C5H5Br2NO

Molecular Weight

254.91 g/mol

IUPAC Name

(4,5-dibromofuran-2-yl)methanamine

InChI

InChI=1S/C5H5Br2NO/c6-4-1-3(2-8)9-5(4)7/h1H,2,8H2

InChI Key

WPKYNUYQJKQQJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Br)Br)CN

Purity

95

Origin of Product

United States

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